molecular formula C7H5F2NO2 B6253850 methyl 4,6-difluoropyridine-3-carboxylate CAS No. 1806389-22-9

methyl 4,6-difluoropyridine-3-carboxylate

Cat. No.: B6253850
CAS No.: 1806389-22-9
M. Wt: 173.12 g/mol
InChI Key: XSGYYUMTWCUPQN-UHFFFAOYSA-N
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Description

“Methyl 4,6-difluoropyridine-3-carboxylate” is a chemical compound with the molecular formula C7H5F2NO2 . It is a type of fluoropyridine, which are compounds that have interesting and unusual physical, chemical, and biological properties due to the presence of strong electron-withdrawing substituents in the aromatic ring .


Synthesis Analysis

The synthesis of fluoropyridines, including “this compound”, can be achieved through various methods. One method involves the nucleophilic substitution of chlorine in 4-chloro-3-fluoropyridine with KF . Another method involves the deamination reaction of 2-hydrazino-3,6-difluropyridine in the presence of NaOH .


Molecular Structure Analysis

The molecular structure of “this compound” is defined by its molecular formula, C7H5F2NO2 . Unfortunately, the specific details about its molecular structure are not available in the retrieved sources.

Safety and Hazards

While the specific safety data sheet for “methyl 4,6-difluoropyridine-3-carboxylate” was not found, it’s important to handle all chemical substances with care. For example, a similar compound, 3-Methylpyridine, is classified as flammable, harmful if swallowed, toxic in contact with skin or if inhaled, and causes severe skin burns and eye damage .

Future Directions

Fluoropyridines, including “methyl 4,6-difluoropyridine-3-carboxylate”, have been gaining interest due to their potential applications in various fields. They are widely used in the synthesis of pharmaceuticals and agrochemicals due to their favourable chemical and biological properties . The development of new and efficient methods for the preparation of fluoroorganic compounds has been steadily increasing .

Properties

IUPAC Name

methyl 4,6-difluoropyridine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5F2NO2/c1-12-7(11)4-3-10-6(9)2-5(4)8/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSGYYUMTWCUPQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CN=C(C=C1F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5F2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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